molecular formula C16H16ClNO2S B4934764 2-(4-chlorophenyl)sulfanyl-N-(3-methoxyphenyl)propanamide

2-(4-chlorophenyl)sulfanyl-N-(3-methoxyphenyl)propanamide

Cat. No.: B4934764
M. Wt: 321.8 g/mol
InChI Key: BQVIHHJCRSSPKT-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)sulfanyl-N-(3-methoxyphenyl)propanamide is an organic compound that features a chlorophenyl group, a methoxyphenyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)sulfanyl-N-(3-methoxyphenyl)propanamide typically involves the following steps:

    Formation of the Chlorophenyl Sulfide Intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate alkylating agent to form the chlorophenyl sulfide intermediate.

    Amidation Reaction: The chlorophenyl sulfide intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired propanamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)sulfanyl-N-(3-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenyl)sulfanyl-N-(3-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways involving sulfanyl and methoxyphenyl groups.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)sulfanyl-N-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The methoxyphenyl group may interact with aromatic residues in proteins, affecting their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)sulfanyl-N-(2-methoxyphenyl)propanamide
  • 2-(4-chlorophenyl)sulfanyl-N-(4-methoxyphenyl)propanamide
  • 2-(4-chlorophenyl)sulfanyl-N-(3-chlorophenyl)propanamide

Uniqueness

2-(4-chlorophenyl)sulfanyl-N-(3-methoxyphenyl)propanamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, making it distinct from its similar counterparts.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(3-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c1-11(21-15-8-6-12(17)7-9-15)16(19)18-13-4-3-5-14(10-13)20-2/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVIHHJCRSSPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)OC)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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